
2-(Hydroxyimino)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of alpha-Ketoglutaric acid, where the keto group is replaced by a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyimino)pentanedioic acid can be synthesized through several methods. One common approach involves the reaction of alpha-Ketoglutaric acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
2-(Hydroxyimino)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating metabolic processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)pentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s effects on metabolic pathways are of particular interest, as it can influence the production and utilization of key metabolites .
Comparison with Similar Compounds
Similar Compounds
Alpha-Ketoglutaric acid: The parent compound of 2-(Hydroxyimino)pentanedioic acid, involved in the Krebs cycle.
Oxaloacetic acid: Another key intermediate in the Krebs cycle, structurally similar to alpha-Ketoglutaric acid.
Succinic acid: A dicarboxylic acid involved in the Krebs cycle, similar in structure to this compound.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound, alpha-Ketoglutaric acid .
Properties
CAS No. |
2211-15-6 |
|---|---|
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-hydroxyiminopentanedioic acid |
InChI |
InChI=1S/C5H7NO5/c7-4(8)2-1-3(6-11)5(9)10/h11H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
RSXBEVMDACDZRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



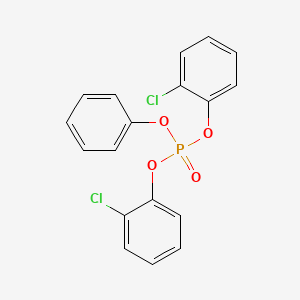

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)

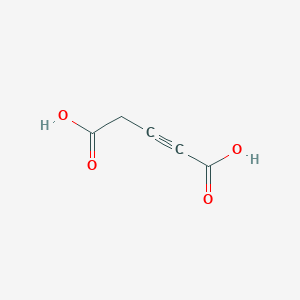
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
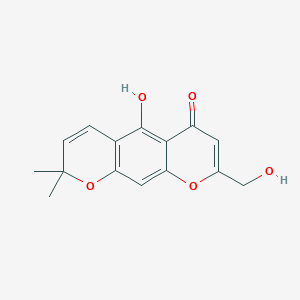
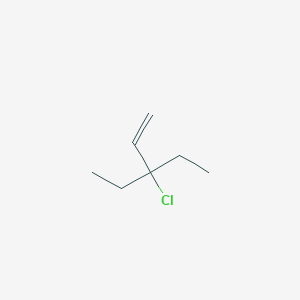
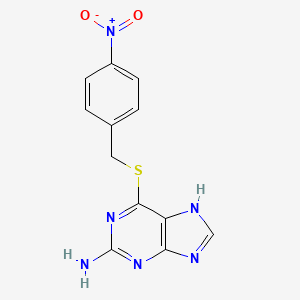
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
